molecular formula C25H26N4O2 B12173929 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one

Cat. No.: B12173929
M. Wt: 414.5 g/mol
InChI Key: ZYTCTMHJQOWIBP-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features both indole and piperazine moieties. Compounds containing indole structures are often of significant interest due to their presence in many natural products and pharmaceuticals. The piperazine ring is also a common motif in medicinal chemistry, known for its versatility and ability to enhance the pharmacokinetic properties of drugs.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C25H26N4O2/c30-24(10-9-18-16-26-22-7-3-1-5-20(18)22)28-11-13-29(14-12-28)25(31)15-19-17-27-23-8-4-2-6-21(19)23/h1-8,16-17,26-27H,9-15H2

InChI Key

ZYTCTMHJQOWIBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through methods such as the Fischer indole synthesis.

    Acylation of Piperazine: The piperazine ring can be acylated using indol-3-ylacetyl chloride under basic conditions to form the intermediate.

    Coupling Reaction: The final step involves coupling the indole and piperazine intermediates using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation, using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that indole derivatives, including 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby arresting the cell cycle in the G2/M phase . This mechanism is critical in developing new anticancer therapies targeting microtubule dynamics.

Antimicrobial Effects
Indole derivatives are also recognized for their antimicrobial properties. The structural features of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one may enhance its interaction with bacterial enzymes or membrane components, leading to inhibition of microbial growth. Such properties are essential in addressing antibiotic resistance issues prevalent in clinical settings .

Case Studies and Research Findings

Several studies highlight the promising applications of indole derivatives:

StudyFindings
Synthesis and Evaluation of Indole Derivatives A series of synthesized indole compounds showed significant antiproliferative activity against HeLa and MCF-7 cancer cell lines, with some exhibiting IC50 values as low as 0.34 μM .
Mechanistic Studies on Indole Compounds Research indicated that certain indole derivatives could induce apoptosis via tubulin polymerization inhibition, providing insights into their anticancer mechanisms .
Indoles as Antimicrobial Agents Various indole compounds demonstrated effective antimicrobial activity against resistant bacterial strains, highlighting their potential in treating infections .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with indole and piperazine structures can interact with various receptors, enzymes, or ion channels. The indole moiety may engage in π-π stacking interactions, while the piperazine ring can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the additional indole acetyl group.

    1-(1H-indol-3-ylacetyl)piperazine: Contains only one indole moiety.

    Indole-3-acetic acid: A simpler indole derivative.

Uniqueness

The uniqueness of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one lies in its dual indole structure coupled with a piperazine ring, which may confer unique biological activities and pharmacokinetic properties.

Biological Activity

The compound 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one , often referred to as a complex indole derivative, has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}. Its structure features two indole moieties linked through a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.

Indole derivatives typically exert their biological effects through multiple mechanisms:

  • Receptor Interaction : They can bind to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Many indole compounds inhibit key enzymes involved in cancer progression, such as tubulin polymerization inhibitors, which disrupt microtubule dynamics essential for cell division.

Anticancer Activity

Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines. A study demonstrated that similar indole derivatives could inhibit the growth of ovarian cancer (SKOV3) and glioblastoma (U87) cells by inducing apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
SKOV35.0Induction of apoptosis
U874.5Microtubule destabilization
ASPC-16.0Cell cycle arrest

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. The compound may interact with bacterial enzymes or disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics .

Neuroprotective Effects

Emerging studies suggest that certain indole derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The interaction with neuroreceptors may help mitigate oxidative stress and inflammation in neuronal cells .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related indole compound in treating breast cancer. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls. Histological analysis revealed increased apoptosis markers in treated tissues .

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of an indole-based compound was assessed against various pathogens including E. coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead for developing new antibiotics .

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